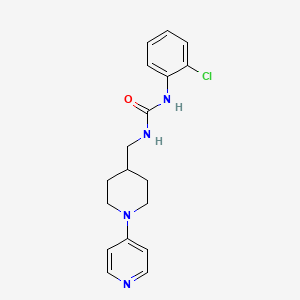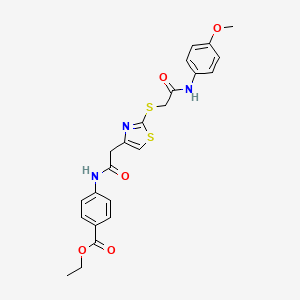![molecular formula C8H7ClN2OS B2879200 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide CAS No. 2411266-44-7](/img/structure/B2879200.png)
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide is a chemical compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.67 g/mol. This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with various reagents to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization to form pyrrole derivatives when reacted with phenacyl bromide in the presence of a basic catalyst.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Condensation Reagents: Active methylene reagents are often used in condensation reactions.
Catalysts: Basic catalysts such as triethylamine are used in cyclization reactions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Heterocyclic Compounds: Condensation and cyclization reactions can lead to the formation of heterocyclic compounds such as pyrroles and pyrazoles.
科学的研究の応用
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Some derivatives of cyanoacetamides have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide and its derivatives involves interactions with various molecular targets and pathways. The cyano and chloro groups, along with the thiophene ring, contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-cyanophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(4-cyanophenyl)acetamide
Uniqueness
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research and industrial applications.
特性
IUPAC Name |
2-chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-3-8(12)11-5-7-2-1-6(4-10)13-7/h1-2H,3,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXFFZDZDFOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)

![1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2879137.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2879140.png)
